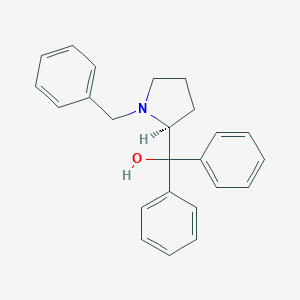
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one, also known as HETP, is a chemical compound with a pyrazine ring structure. It is a synthetic molecule that has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
作用机制
The mechanism of action of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one involves its ability to inhibit the activity of xanthine oxidase, which is involved in the production of ROS. By inhibiting this enzyme, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one can reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. Additionally, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has several advantages for lab experiments, including its ease of synthesis, solubility in water and organic solvents, and low toxicity. However, its stability and bioavailability may be limitations for some experiments, and further research is needed to optimize its use in various applications.
未来方向
There are several future directions for the research and development of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one. These include the optimization of its synthesis method, the investigation of its potential applications in various fields of science, including pharmacology, materials science, and agriculture, and the development of novel derivatives with improved stability and bioavailability. Additionally, further research is needed to elucidate the mechanism of action of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one and its potential therapeutic applications in various diseases.
科学研究应用
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) that can cause oxidative damage to cells. 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
属性
CAS 编号 |
113934-96-6 |
|---|---|
分子式 |
C9H14N2O2 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-3,5,6-trimethylpyrazin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(3)11(4-5-12)9(13)7(2)10-6/h12H,4-5H2,1-3H3 |
InChI 键 |
MDLGFHKUIYELDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=O)C(=N1)C)CCO)C |
规范 SMILES |
CC1=C(N(C(=O)C(=N1)C)CCO)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


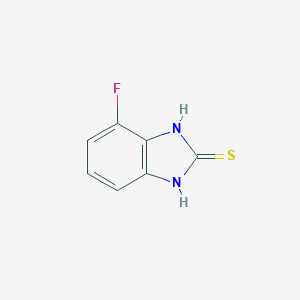

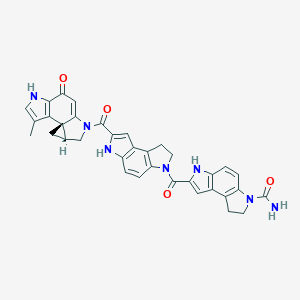
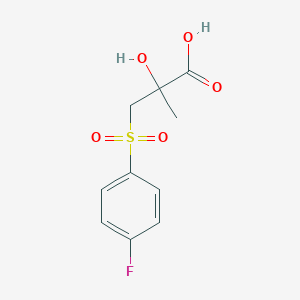
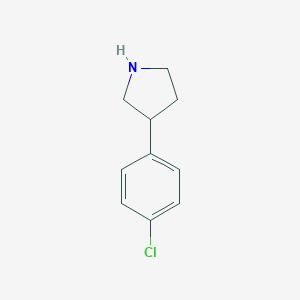
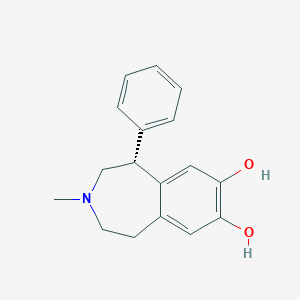
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)

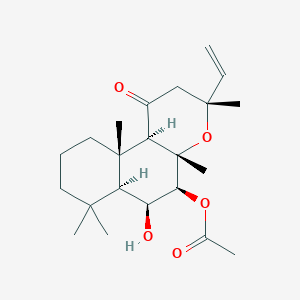

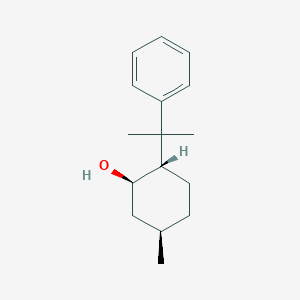
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
